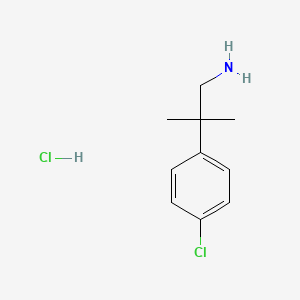

2-(4-Chlorophenyl)-2-methylpropylamine HCl

Vue d'ensemble

Description

2-(4-Chlorophenyl)-2-methylpropylamine HCl is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a chlorophenyl group attached to a methylpropylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl typically involves the reaction of 4-chlorobenzyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropylamine HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropylamines.

Applications De Recherche Scientifique

Overview

2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride, commonly referred to as DMPA HCl , is a chemical compound with diverse applications in scientific research and industry. Its unique chemical structure, featuring a chlorophenyl group, contributes to its biological activity and utility in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.

Medicinal Chemistry

DMPA HCl has been investigated for its potential therapeutic effects. It acts as a monoamine transporter inhibitor, which can influence neurotransmitter levels, particularly serotonin and norepinephrine. This mechanism is similar to that of many antidepressants, making it a candidate for studies related to mood disorders and anxiety treatment.

Neuropharmacology

Research indicates that DMPA HCl interacts with various neurotransmitter systems. Studies have shown that it can modulate the activity of serotonin receptors, specifically the 5-HT2C receptor , which plays a significant role in mood regulation and anxiety responses. This property makes it a valuable compound for exploring treatments for depression and anxiety disorders.

Enzyme Inhibition Studies

DMPA HCl has demonstrated enzyme inhibition capabilities, particularly in biochemical pathways involving key metabolic enzymes. Its ability to inhibit certain proteins can be leveraged in studies aimed at understanding metabolic diseases and developing new therapeutic agents.

Organic Synthesis

In organic chemistry, DMPA HCl serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and reduction processes, making it useful in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Activity

A study conducted on the effects of DMPA HCl on serotonin levels showed that it effectively increased synaptic serotonin concentrations by inhibiting reuptake transporters. This study highlighted its potential as an antidepressant candidate and provided insights into its pharmacological profile .

Case Study 2: Neurotransmitter Modulation

Research published in pharmacological journals examined the modulation of neurotransmitter systems by DMPA HCl, revealing significant interactions with both serotonin and norepinephrine pathways. The findings suggest that DMPA HCl could be beneficial in treating conditions characterized by dysregulated neurotransmission .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropylamine HCl involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-2-methylpropanol

- 2-(4-Chlorophenyl)-2-methylpropanoic acid

- 4-Chlorobenzylamine

Uniqueness

2-(4-Chlorophenyl)-2-methylpropylamine HCl is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research.

Activité Biologique

2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride, commonly referred to as 2-CMPA HCl, is an organic compound classified as an amine. Its chemical structure includes a nitrogen atom bonded to two carbon chains and a chlorinated phenyl group, with a molecular formula of C10H14ClN·HCl and a molecular weight of approximately 220.14 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound appears as a white to off-white solid, soluble in water due to its hydrochloride salt form. The presence of the hydrochloride enhances its solubility compared to its free base form, making it suitable for various applications in biological assays and pharmaceutical formulations.

Preliminary studies suggest that 2-CMPA HCl may exhibit stimulant properties akin to other substituted amphetamines. It is hypothesized to influence neurotransmitter systems by affecting the release and reuptake of dopamine and norepinephrine, which are critical in mood regulation and attention processes. This mechanism positions it as a candidate for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression.

Biological Activity Overview

The biological activity of 2-CMPA HCl has been investigated through various studies, focusing on its potential effects on different biological systems:

- Neurotransmitter Interaction : Similar compounds have shown the ability to modulate neurotransmitter levels, suggesting that 2-CMPA HCl could have comparable effects.

- Antimicrobial Activity : Some derivatives synthesized from 2-CMPA HCl have demonstrated promising antimicrobial properties, indicating potential applications in combating bacterial infections.

- Pharmacokinetics : Research on structurally similar compounds indicates favorable pharmacokinetic profiles, including oral bioavailability and the ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have explored the biological implications of 2-CMPA HCl:

-

Stimulant Properties :

- A study investigated the effects of 2-CMPA HCl on neurotransmitter release in vitro, revealing significant increases in dopamine levels in neuronal cultures. This suggests potential utility in treating ADHD symptoms.

-

Antimicrobial Studies :

- In a comparative analysis, derivatives of 2-CMPA HCl were tested against various bacterial strains. Results indicated that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics, highlighting their potential as therapeutic agents.

-

Safety Profile :

- Despite its promising activities, the safety profile of 2-CMPA HCl remains largely unexplored. Given its structural similarities to known stimulants, caution is advised regarding its use until comprehensive toxicity studies are conducted.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Chloroamphetamine | Chlorinated phenyl group | Recognized for stimulant properties; used in ADHD treatment |

| 2-Amino-4-chlorotoluene | Similar amine structure | Utilized in dye synthesis |

| 3,4-Methylenedioxymethamphetamine | Similar core structure | Known for psychoactive effects |

This table illustrates how 2-CMPA HCl relates to other compounds with similar structures but distinct biological activities.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRMCHVQOVZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.